molecular formula C9H12ClN3 B595293 (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride CAS No. 1234996-74-7

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Cat. No.: B595293
CAS No.: 1234996-74-7
M. Wt: 197.666
InChI Key: HFHWHWCRHSKBOZ-FYZOBXCZSA-N
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Description

®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a chiral compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

Medically, ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts to induce asymmetry during the reaction.

Industrial Production Methods

Industrial production of ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzimidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzimidazole ring can interact with nucleic acids, proteins, and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-methyl-: This compound shares the benzimidazole core but lacks the chiral amine group.

    N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethylamine dihydrochloride: Similar in structure but with different substituents on the benzimidazole ring.

Uniqueness

®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to participate in asymmetric synthesis and its potential therapeutic applications set it apart from other benzimidazole derivatives.

Properties

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHWHWCRHSKBOZ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712327
Record name (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-45-3
Record name (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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